molecular formula C12H15NO3S B175523 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane CAS No. 13573-28-9

6-Tosyl-2-oxa-6-azaspiro[3.3]heptane

Cat. No. B175523
CAS RN: 13573-28-9
M. Wt: 253.32 g/mol
InChI Key: DVSLPPSXVDZQHH-UHFFFAOYSA-N
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Description

6-Tosyl-2-oxa-6-azaspiro[3.3]heptane is a chemical compound with the molecular formula C12H15NO3S. It is used as an intermediate in pharmaceutical and chemical synthesis . The molecular weight of this compound is 253.32 g/mol .


Molecular Structure Analysis

The molecular structure of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane includes a spirocyclic structure . More detailed structural analysis can be found in the referenced papers .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane include a molecular weight of 253.32 g/mol, a topological polar surface area of 55 Ų, and a heavy atom count of 17 . It has a rotatable bond count of 2 and does not have any hydrogen bond donors .

Scientific Research Applications

Chemical Synthesis and Properties

6-Tosyl-2-oxa-6-azaspiro[3.3]heptane is a chemical compound that has garnered attention in various scientific research contexts due to its unique structural and chemical properties. One of the significant breakthroughs is the improved synthesis of this bicyclic spiro compound, which has been isolated as a more stable and soluble sulfonic acid salt compared to its oxalate counterpart. This advancement has broadened the range of reaction conditions applicable to the spirobicyclic 2-oxa-6-azaspiro[3.3]heptane, making it a versatile compound in chemical synthesis (van der Haas et al., 2017).

Drug Design and Molecular Structure

The compound's unique framework has proven beneficial in drug design and molecular structure exploration. Notably, the synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid, which are part of the sterically constrained amino acids family, has been pivotal. These amino acids have been instrumental in fields such as chemistry, biochemistry, and drug design due to their structural specificity (Radchenko et al., 2010).

Spirocyclic Compounds and Medicinal Chemistry

The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which provides a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems, has also been noteworthy. This compound and related intermediates are crucial for further selective derivation on the azetidine and cyclobutane rings, showcasing the compound's significance in the realm of medicinal chemistry and drug discovery (Meyers et al., 2009).

properties

IUPAC Name

6-(4-methylphenyl)sulfonyl-2-oxa-6-azaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c1-10-2-4-11(5-3-10)17(14,15)13-6-12(7-13)8-16-9-12/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVSLPPSXVDZQHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)COC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90632854
Record name 6-(4-Methylbenzene-1-sulfonyl)-2-oxa-6-azaspiro[3.3]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90632854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Tosyl-2-oxa-6-azaspiro[3.3]heptane

CAS RN

13573-28-9
Record name 6-(4-Methylbenzene-1-sulfonyl)-2-oxa-6-azaspiro[3.3]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90632854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of KOH (4.98 g, 0.089 mol) and 4-methylbenzenesulfonamide (5.7 g, 0.033 mol) in 90 ml of ethanol, 3-bromo-2,2-bis(bromomethyl)propan-1-ol (9 g, 0.0277 mol) was added at room temperature and the reaction mixture was heated to reflux for 45 h. The solvent was removed by evaporation, 75 ml of 1 M KOH were added and the white suspension was left to stir for another 2 h at room temperature. The mixture was filtered and the white filter cake was rinsed with water until the washing water was neutral. The filter cake was dried under high vacuum to give 4.87 g 6-toluene-4-sulfonyl-2-oxa-6-azaspiro[3.3]heptane (69%) as a white solid. 1H NMR (300 MHz, CDCl3) δ 7.70-7.68 (m, 2H), 7.36-7.34 (m, 2H), 4.58 (s, 4H), 3.90 (s, 4H), 2.45 (s, 3H).
Name
Quantity
4.98 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 3-bromo-2,2-bis(bromomethyl)propanol (127) (3.25 g, 10 mmol) and potassium hydroxide (1.12 g, 20 mmol, in 10 mL water) in EtOH (20 mL) were added toluene-4-sulfonamide (3.76 g, 22 mmol). The reaction mixture was refluxed for 2 h, evaporated to remove EtOH then diluted with EAOAc (20 mL), washed with H2O (20 mL). The organic layer was washed with brine (20 mL), dried over Na2SO4, and filtered, evaporated to give the product to give 6-(toluene-4-sulfonyl)-2-oxa-6-aza-spiro[3.3]heptane (128) (1.6 g, 6.3 mmol, yield: 63%).
Quantity
3.25 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
3.76 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
XX Chen, F Gao, Q Wang, X Huang, D Wang - Fitoterapia, 2014 - Elsevier
Two spiro paclitaxel-mimics consisting only of an oxetane D-ring and a C-13 side chain were designed and synthesized on the basis of analysis of structure–activity relationships (SAR) …
Number of citations: 22 www.sciencedirect.com
PK Gadekar, A Roychowdhury, PS Kharkar… - European Journal of …, 2016 - Elsevier
The design, synthesis and antimicrobial evaluation of a novel series of azaspiro analogues of linezolid (1) have been described. Linezolid comprises of a morpholine ring which is …
Number of citations: 40 www.sciencedirect.com
K Undheim - Synthesis, 2014 - thieme-connect.com
The fundamental spirane framework consists of two monocyclic rings linked in an orthogonal relationship by a common ring atom. In spiranes with no annular heteroatom, four carbon …
Number of citations: 35 www.thieme-connect.com

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